2-Carboxy 3-Hydroxy Madol Methyl Ester-d5
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Overview
Description
2-Carboxy 3-Hydroxy Madol Methyl Ester-d5 is a complex organic compound It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl groups: Hydroxyl groups can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Deuterium incorporation: Deuterium atoms can be introduced through deuterium exchange reactions, often using deuterated solvents or reagents.
Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a model molecule for studying stereochemistry and isotopic effects. Its complex structure makes it an excellent candidate for various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Biology
In biological research, the compound’s deuterium atoms can be used to trace metabolic pathways. Deuterium-labeled compounds are valuable in studying enzyme mechanisms and drug metabolism.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. The presence of hydroxyl groups and the specific stereochemistry might make it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium atoms could alter the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl (5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-17-(methyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate: Similar structure but without deuterium atoms.
Methyl (5S,8R,9S,10S,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-17-(ethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate: Similar structure with an ethyl group instead of a trideuteriomethyl group.
Uniqueness
The presence of deuterium atoms in 2-Carboxy 3-Hydroxy Madol Methyl Ester-d5 makes it unique. Deuterium can influence the compound’s physical and chemical properties, such as its stability and reactivity, making it valuable for specific scientific and industrial applications.
Properties
CAS No. |
853904-67-3 |
---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl (5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-3,17-dihydroxy-10,13-dimethyl-17-(trideuteriomethyl)-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-14,16-17,23,25H,5-12H2,1-4H3/t13-,14+,16-,17-,20-,21-,22-/m0/s1/i3D3,10D2 |
InChI Key |
QUTQPYZOFLCEEF-SCQDEYKUSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)OC)O)[2H] |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=C(C4)O)C(=O)OC)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(=C(C4)O)C(=O)OC)C |
Origin of Product |
United States |
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